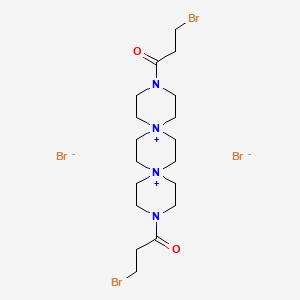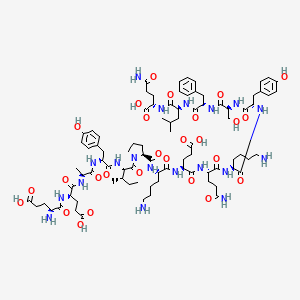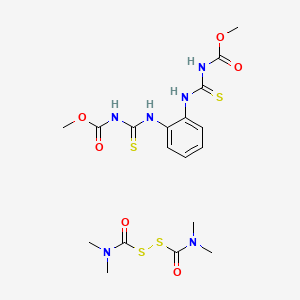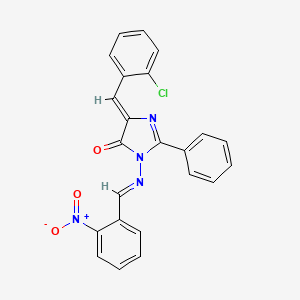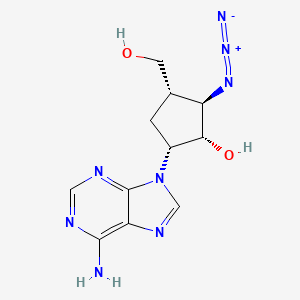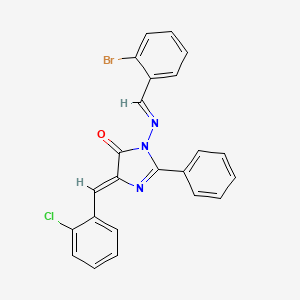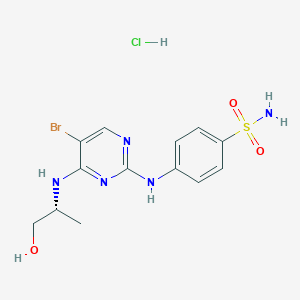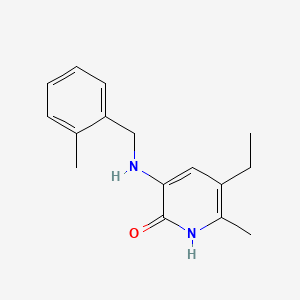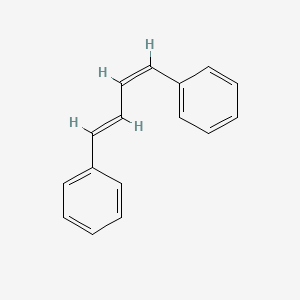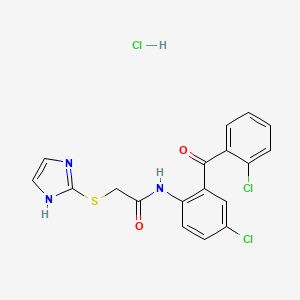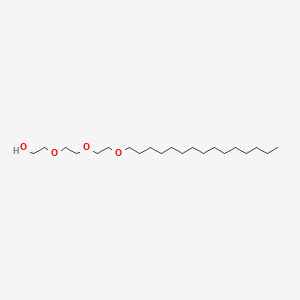
Thymidine, alpha,alpha,alpha-trifluoro-3'-Se-phenyl-3'-seleno-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- is a synthetic nucleoside analogue This compound is characterized by the presence of trifluoromethyl and selenophenyl groups, which impart unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- typically involves multiple steps, starting from thymidine. The selenophenyl group is introduced via a nucleophilic substitution reaction, where a selenophenyl halide reacts with a nucleophilic site on the thymidine molecule .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- undergoes various chemical reactions, including:
Oxidation: The selenophenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding a simpler nucleoside analogue.
Substitution: The trifluoromethyl and selenophenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophenyl group yields selenoxide derivatives, while reduction of the trifluoromethyl group results in a simpler nucleoside analogue .
Applications De Recherche Scientifique
Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of trifluoromethyl and selenophenyl groups on nucleoside analogues.
Mécanisme D'action
The mechanism of action of Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- involves its incorporation into DNA strands during replication. The presence of the trifluoromethyl and selenophenyl groups disrupts normal DNA synthesis, leading to the inhibition of cell division. This makes it a potent agent for studying DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorothymidine: Another nucleoside analogue with a trifluoromethyl group, used in antiviral research.
5-Ethynyl-2’-deoxyuridine (EdU): A thymidine analogue used for tracking DNA synthesis.
5-Bromo-2’-deoxyuridine (BrdU): A halogenated thymidine analogue used in cell proliferation studies.
Uniqueness
Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- is unique due to the presence of both trifluoromethyl and selenophenyl groups, which impart distinct chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable tool in various research applications .
Propriétés
Numéro CAS |
144989-70-8 |
|---|---|
Formule moléculaire |
C16H15F3N2O4Se |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylselanyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H15F3N2O4Se/c17-16(18,19)10-7-21(15(24)20-14(10)23)13-6-12(11(8-22)25-13)26-9-4-2-1-3-5-9/h1-5,7,11-13,22H,6,8H2,(H,20,23,24)/t11-,12+,13-/m1/s1 |
Clé InChI |
CIBVWXDNMBVPBB-FRRDWIJNSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)[Se]C3=CC=CC=C3 |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


